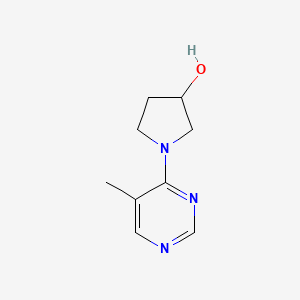
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 5-methylpyrimidin-4-yl group and a hydroxyl group at the 3-position. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes include:
Step 1: Formation of the 5-methylpyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, with reaction conditions such as temperature, solvent, and catalysts being carefully controlled.
Análisis De Reacciones Químicas
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
- 1-(5-Bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol
- 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
1206970-14-0 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c1-7-4-10-6-11-9(7)12-3-2-8(13)5-12/h4,6,8,13H,2-3,5H2,1H3 |
Clave InChI |
XTOMRZRLYDDKEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CN=C1N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


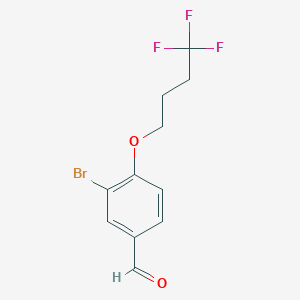

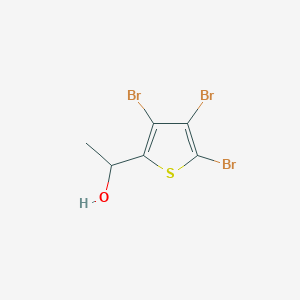
![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
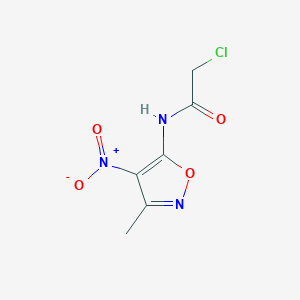
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)


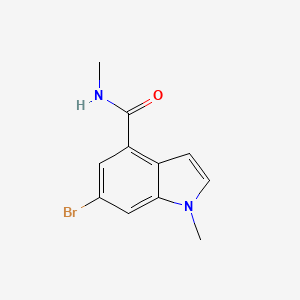
![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)

